

A Technical Guide to the Photophysical Properties of Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cy5 amine*

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This guide provides an in-depth overview of the core photophysical properties of **Sulfo-Cy5 amine**, a water-soluble, far-red fluorescent dye. Its robust photostability and reactive amine group make it a versatile tool for labeling biomolecules in various applications, including fluorescence microscopy, flow cytometry, and *in vivo* imaging.^{[1][2]} The addition of sulfonate groups enhances its water solubility, making it particularly suitable for bioconjugation in aqueous environments without the need for organic co-solvents.^{[3][4]}

Chemical and Physical Properties

Sulfo-Cy5 amine is a derivative of the cyanine 5 (Cy5) dye, featuring a primary amine for conjugation and sulfo groups for increased hydrophilicity.^{[2][4]} This structure allows for straightforward labeling of molecules containing carboxylic acids, activated NHS esters, or carbonyls.^[5]

Property	Value	References
Chemical Formula	<chem>C38H52N4O7S2</chem>	[5]
Molecular Weight	~741 g/mol	[5]
CAS Number	2183440-44-8	[5]
Appearance	Dark blue solid	
Solubility	Water, DMF, DMSO, Alcohols	[5]
Storage	-20°C, desiccated and protected from light	[3]

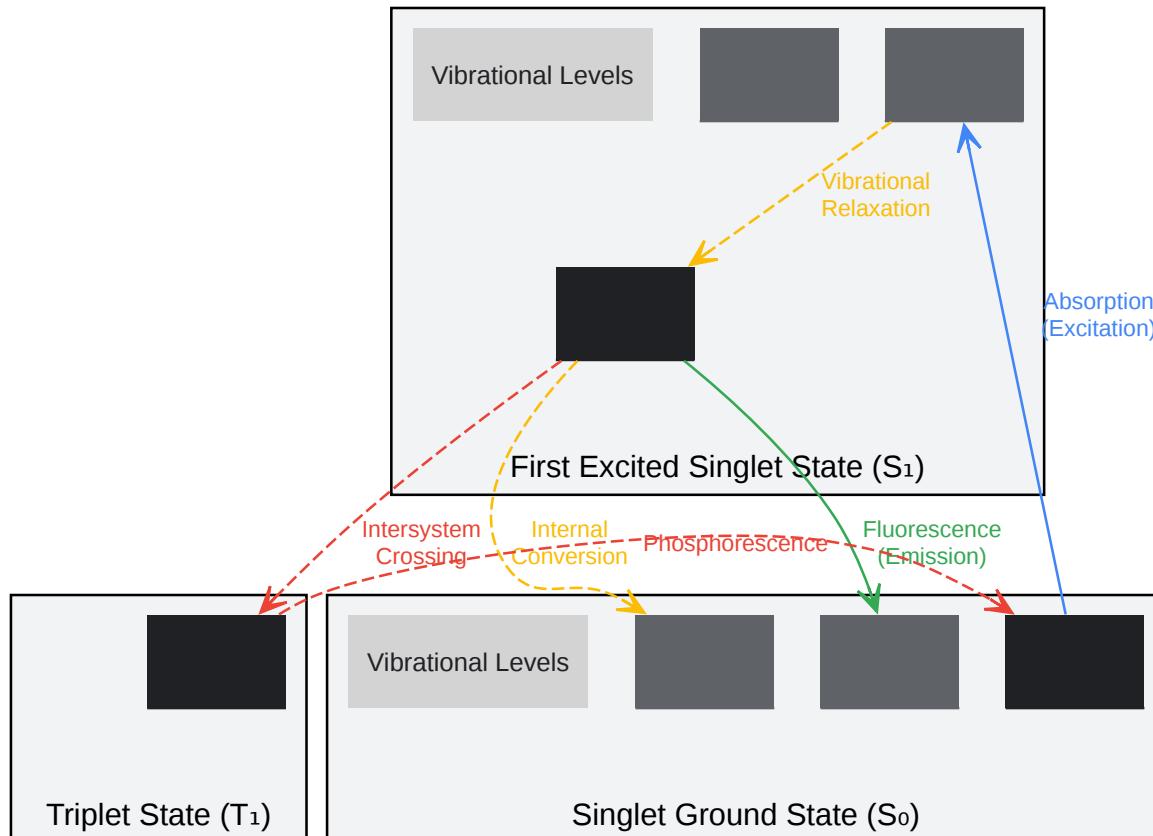
Core Photophysical Properties

The photophysical characteristics of **Sulfo-Cy5 amine** make it a bright and efficient fluorophore in the far-red spectrum. A key advantage of using dyes in this region is the reduced autofluorescence from biological specimens, leading to higher signal-to-noise ratios in imaging applications.[\[6\]](#)

Parameter	Value	References
Excitation Maximum (λ_{abs})	646 nm	[1] [5]
Emission Maximum (λ_{em})	662 nm	[1] [5]
Molar Extinction Coefficient (ϵ)	271,000 $\text{cm}^{-1}\text{M}^{-1}$	[5]
Fluorescence Quantum Yield (Φ)	0.28	[5]
Stokes Shift	16 nm	[1]
Correction Factor (CF_{260})	0.04	
Correction Factor (CF_{280})	0.04	

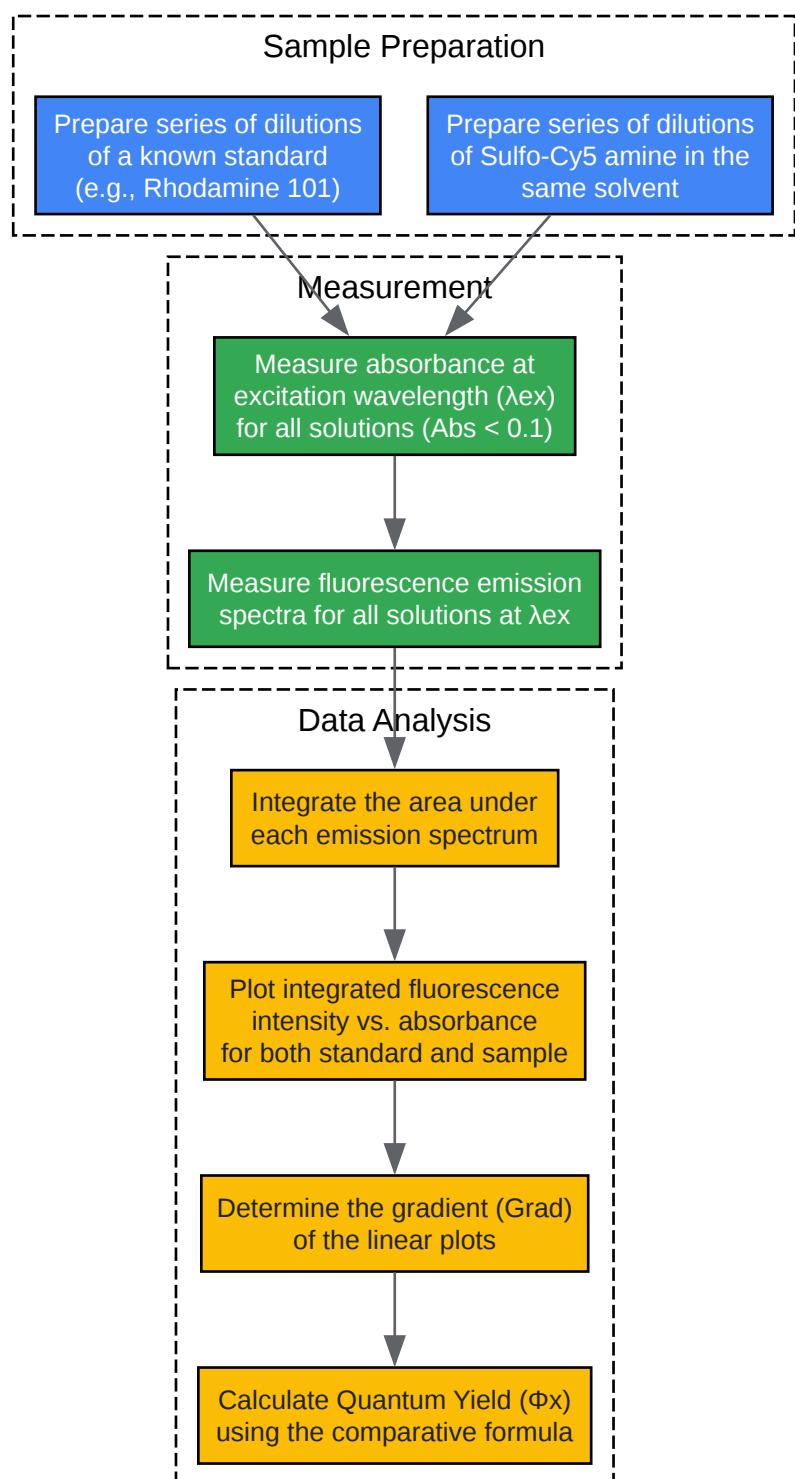
Photophysical Processes and Application Workflows

To visualize the underlying principles and common applications of **Sulfo-Cy5 amine**, the following diagrams illustrate the key photophysical transitions, a typical experimental workflow for its characterization, and a common bioconjugation reaction.



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Caption: Jablonski diagram illustrating electron transitions in **Sulfo-Cy5 amine**.



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Caption: Workflow for determining fluorescence quantum yield via the comparative method.

Caption: Amine-reactive labeling using **Sulfo-Cy5 amine** and an NHS ester.

Experimental Protocols

Accurate characterization of photophysical properties is essential for the reliable application of fluorescent dyes. The following are standard protocols for measuring the key parameters of **Sulfo-Cy5 amine**.

Protocol 1: Determination of Molar Extinction Coefficient (ϵ)

The molar extinction coefficient is determined by applying the Beer-Lambert law, which relates absorbance to concentration.

1. Materials:

- **Sulfo-Cy5 amine**
- Spectroscopic grade solvent (e.g., water, PBS)
- Calibrated spectrophotometer
- Analytical balance
- Volumetric flasks and precision pipettes

2. Methodology:

- Prepare a Stock Solution: Accurately weigh a small amount of **Sulfo-Cy5 amine** and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.
- Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen such that the absorbance values at the maximum absorption wavelength (λ_{abs}) fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Measure Absorbance: For each dilution, measure the absorbance spectrum and record the absorbance value at the λ_{abs} (~646 nm). Use the same solvent as a blank reference.
- Plot Data: Create a plot of absorbance at λ_{abs} (y-axis) versus concentration in M (x-axis).
- Calculate ϵ : Perform a linear regression on the plotted data. According to the Beer-Lambert law ($A = \epsilon bc$, where A is absorbance, b is the path length in cm, and c is the concentration in M), the slope of the line is equal to the molar extinction coefficient (ϵ) when the path length is 1 cm.

Protocol 2: Determination of Fluorescence Quantum Yield (Φ) by the Comparative Method

The comparative method is a widely used technique that measures the fluorescence intensity of the sample relative to a standard with a known quantum yield.[7]

1. Materials:

- **Sulfo-Cy5 amine**
- A quantum yield standard with overlapping absorption at the chosen excitation wavelength (e.g., Rhodamine 101 in ethanol, $\Phi = 1.0$).
- Spectroscopic grade solvents
- Calibrated spectrofluorometer with a corrected emission spectrum
- Calibrated spectrophotometer
- 1 cm path length quartz cuvettes

2. Methodology:

- Prepare Solutions: Prepare a series of dilute solutions for both the **Sulfo-Cy5 amine** (the sample) and the quantum yield standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to avoid inner filter effects.[8]
- Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
- Measure Fluorescence: Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) are used for both the sample and the standard.
- Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
- Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
- Calculate Quantum Yield: Determine the gradients (slopes) of the resulting straight lines for the sample (GradX) and the standard (GradST). The quantum yield of the sample (Φ_X) is calculated using the following equation:

Conclusion

Sulfo-Cy5 amine is a high-performance, water-soluble, far-red fluorophore with a large extinction coefficient and good quantum yield.[9] Its primary amine functionality allows for

versatile conjugation to a wide range of biomolecules, while its spectral properties are well-suited for advanced fluorescence-based applications where minimizing background noise is critical. The standardized protocols provided herein enable researchers to verify its photophysical properties, ensuring data accuracy and reproducibility in their experiments.

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- To cite this document: BenchChem. [A Technical Guide to the Photophysical Properties of Sulfo-Cy5 Amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555894#what-are-the-photophysical-properties-of-sulfo-cy5-amine>]

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